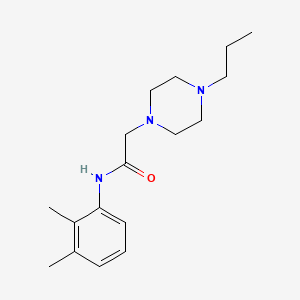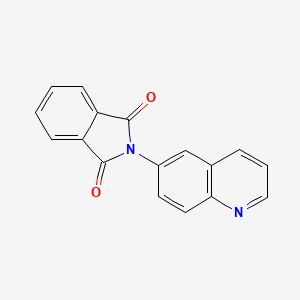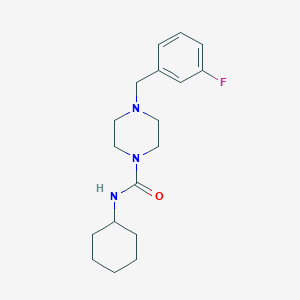![molecular formula C24H18ClFN2O3 B5484955 N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5484955.png)
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CFA and is a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In
作用機序
CFA exerts its biological effects by selectively inhibiting the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes. N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide, CFA can modulate these cellular processes and exert its biological effects.
Biochemical and Physiological Effects
CFA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of synaptic transmission and plasticity, and immunomodulatory effects. Additionally, CFA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CFA is its specificity for the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes, making it a useful tool for studying the biological functions of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide. Additionally, CFA has been found to have low toxicity, making it a relatively safe compound to use in lab experiments.
However, one of the main limitations of CFA is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, CFA has been found to have poor bioavailability, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of CFA. One potential direction is the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide inhibitors based on the structure of CFA. Additionally, further studies are needed to elucidate the precise mechanisms by which CFA exerts its biological effects. Finally, the potential therapeutic applications of CFA in various diseases need to be further explored in preclinical and clinical studies.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is a promising compound with potential applications in various fields, including cancer research, neuroscience, and immunology. Its specificity for the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes and low toxicity make it a useful tool for studying the biological functions of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide. However, further studies are needed to fully elucidate the mechanisms by which CFA exerts its biological effects and to explore its potential therapeutic applications in various diseases.
合成法
The synthesis of CFA involves the reaction of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid with 5-chloro-2-methoxyaniline in the presence of an appropriate coupling agent. The resulting product is then purified by column chromatography to obtain pure CFA.
科学的研究の応用
CFA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CFA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CFA has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In neuroscience, CFA has been shown to modulate synaptic transmission and plasticity, making it a potential therapeutic target for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, CFA has been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-23-11-8-19(25)13-22(23)28-24(29)18(14-27)12-16-6-9-20(10-7-16)31-15-17-4-2-3-5-21(17)26/h2-13H,15H2,1H3,(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPITWKWKNNRA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-N-ethyl-4-(4-{[(1-piperidinylsulfonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5484875.png)
![2-({6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinyl}oxy)acetamide](/img/structure/B5484889.png)

![N~3~-methyl-N~1~-[1-(3-methylpyridin-2-yl)ethyl]-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5484899.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5484906.png)

![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5484935.png)
![3-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5484938.png)
![2,6-dihydroxy-N-[(3-isobutylisoxazol-5-yl)methyl]benzamide](/img/structure/B5484941.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5484963.png)
![N-{[1-(3,5-dimethoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5484973.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B5484981.png)
![4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)